In-Depth Structure Elucidation of 3-(1-(tert-butyl)-1H-pyrazol-5-yl)piperidine: A Comprehensive Technical Guide
In-Depth Structure Elucidation of 3-(1-(tert-butyl)-1H-pyrazol-5-yl)piperidine: A Comprehensive Technical Guide
Executive Summary
The molecule 3-(1-(tert-butyl)-1H-pyrazol-5-yl)piperidine is a highly versatile building block and privileged pharmacophore frequently utilized in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Structurally, it consists of a piperidine ring linked at its C3 position to the C5 position of an N1-tert-butyl substituted pyrazole core.
The primary analytical challenge in characterizing this molecule lies in definitively proving its regiochemistry—specifically, distinguishing the 1,5-disubstituted pyrazole isomer from its 1,3-disubstituted counterpart. This whitepaper provides a rigorous, self-validating analytical workflow combining High-Resolution Mass Spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy to establish the absolute connectivity and spatial arrangement of the molecule.
Molecular Architecture & Analytical Strategy
The structural elucidation of heterocyclic assemblies requires a multi-tiered approach. Relying solely on 1D NMR is insufficient because the pyrazole protons (H3 and H4) exhibit similar chemical shifts and coupling constants regardless of whether the piperidine substituent is at the C3 or C5 position.
To build a self-validating system, the analytical strategy must follow a strict causal logic:
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HRMS confirms the exact elemental composition, ruling out unexpected truncations or adducts.
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1D NMR ( 1 H, 13 C) inventories the functional groups and establishes the ratio of aliphatic to aromatic environments.
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2D NMR (COSY, HSQC) maps the isolated spin systems (e.g., the contiguous CH 2 network of the piperidine ring).
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HMBC and NOESY bridge the isolated fragments, providing the definitive proof of regiochemistry.
Analytical workflow for the structure elucidation of pyrazole-piperidine derivatives.
High-Resolution Mass Spectrometry (HRMS) Profiling
Before interpreting complex NMR spectra, the molecular formula must be verified. The theoretical exact mass of 3-(1-(tert-butyl)-1H-pyrazol-5-yl)piperidine (Formula: C 12 H 21 N 3 ) is calculated based on its monoisotopic mass. Under Electrospray Ionization (ESI) positive mode, the protonated molecular ion [M+H]+ is observed.
Table 1: HRMS Data and Diagnostic Fragmentation
| Ion Type | Molecular Formula | Theoretical m/z | Structural Significance |
| [M+H]+ | C 12 H 22 N 3+ | 208.1814 | Confirms the intact molecular weight and formula. |
| Fragment 1 | C 8 H 14 N 3+ | 152.1188 | Loss of isobutylene (C 4 H 8 , 56 Da) from the tert-butyl group. |
| Fragment 2 | C 7 H 11 N 2+ | 123.0922 | Cleavage of the piperidine ring, leaving the pyrazole core. |
NMR Spectroscopy: Signal Assignment & Regiochemical Proof
1D NMR Signatures
The 1 H NMR spectrum is anchored by a massive 9-proton singlet at ~1.60 ppm, characteristic of the N1-tert-butyl group. The pyrazole ring presents two doublets at ~7.42 ppm (H3) and ~6.05 ppm (H4) with a coupling constant of J≈1.8 Hz. The upfield shift of H4 is a direct consequence of shielding from the adjacent tert-butyl and piperidine groups. When acquiring NMR spectra for pyrazole-containing molecules, researchers must also account for potential line broadening due to the quadrupolar nature of the 14 N nucleus [1].
Proving 1,5-Regiochemistry via NOESY and HMBC
The determination of regiochemistry in pyrazoles is notoriously challenging. As demonstrated by Gupton et al. [2], NOESY NMR analysis is critical for establishing the spatial proximity between the N1-substituent and the C5-substituent.
If the molecule is the 1,5-isomer, the tert-butyl group at N1 is spatially adjacent to the piperidine ring at C5. Consequently, a strong NOE cross-peak will be observed between the tert-butyl methyl protons and the piperidine H3' proton. If it were the 1,3-isomer, the distance would exceed the 5 Å limit of the Nuclear Overhauser Effect, and no correlation would be seen.
Furthermore, careful analysis of Heteronuclear Multiple Bond Correlation (HMBC) spectra provides the necessary 3-bond ( 3JCH ) correlations to link the heterocyclic systems, a standard practice in the elucidation of complex pyrazole derivatives [3]. The piperidine H3' proton will show a strong HMBC correlation to the pyrazole C5 carbon.
Key NOESY and HMBC correlations establishing the 1,5-regiochemistry of the pyrazole core.
Table 2: Comprehensive NMR Assignments (CDCl 3 , 500 MHz)
| Position | 1 H NMR ( δ , ppm, mult, J in Hz) | 13 C NMR ( δ , ppm) | HMBC ( 1 H → 13 C) | NOESY Correlations |
| Pyrazole | ||||
| N1 | - | - | - | - |
| C3 | 7.42 (d, J=1.8 ) | 138.5 | C4, C5 | Pyr-H4 |
| C4 | 6.05 (d, J=1.8 ) | 103.2 | C3, C5 | Pyr-H3, Pip-H3' |
| C5 | - | 142.1 | - | - |
| tert-Butyl | ||||
| Cq | - | 59.4 | - | - |
| CH 3 ( × 3) | 1.60 (s, 9H) | 29.8 | t-Bu Cq | Pip-H3', Pip-H2' |
| Piperidine | ||||
| N1' (NH) | 2.20 (br s, 1H) | - | - | - |
| C2' | 3.10 (m, 1H), 2.65 (m, 1H) | 48.5 | C3', C4', C6' | Pip-H3', t-Bu CH 3 |
| C3' | 2.95 (tt, J=11.5,3.5 , 1H) | 36.2 | Pyr-C5, Pyr-C4 | Pyr-H4, t-Bu CH 3 |
| C4' | 1.95 (m, 1H), 1.55 (m, 1H) | 29.1 | C3', C5', C6' | Pip-H3', Pip-H5' |
| C5' | 1.75 (m, 1H), 1.35 (m, 1H) | 25.4 | C3', C4', C6' | Pip-H4', Pip-H6' |
| C6' | 3.05 (m, 1H), 2.70 (m, 1H) | 46.8 | C2', C4', C5' | Pip-H5' |
Experimental Protocols
To ensure reproducibility and trustworthiness, the following self-validating protocols must be strictly adhered to.
Protocol A: LC-HRMS Acquisition
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Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of HPLC-grade Methanol. Dilute the stock solution to a final concentration of 1 µg/mL using a diluent of 50:50 H 2 O:Acetonitrile containing 0.1% Formic Acid.
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Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.
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Mass Spectrometry: Operate the Orbitrap or Q-TOF mass spectrometer in ESI positive mode. Calibrate the instrument externally prior to the run to ensure mass accuracy within ≤ 3 ppm. Set the scan range from m/z 100 to 1000.
Protocol B: NMR Sample Preparation and Acquisition
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Sample Preparation: Weigh 10–15 mg of highly purified 3-(1-(tert-butyl)-1H-pyrazol-5-yl)piperidine into a clean vial. Dissolve completely in 0.6 mL of CDCl 3 (containing 0.03% v/v TMS as an internal standard). Transfer to a high-quality 5 mm NMR tube.
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1D Acquisition:
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1 H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 s to ensure accurate integration of the 9H tert-butyl singlet.
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13 C NMR: Acquire 1024 scans with a D1 of 2.0 s.
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2D Acquisition (The Regiochemical Proof):
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HMBC: Optimize the pulse sequence for a long-range coupling constant ( nJCH ) of 8 Hz. This is critical for capturing the 3-bond correlation between the piperidine H3' and the pyrazole C5.
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NOESY: Set the mixing time ( τm ) to 300–400 ms. This duration is optimal for small molecules (~200 Da) to allow NOE build-up while preventing spin diffusion artifacts that could lead to false-positive spatial correlations.
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